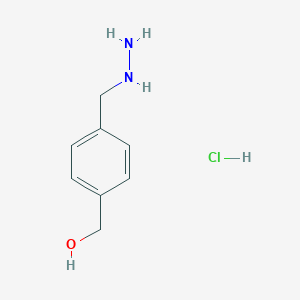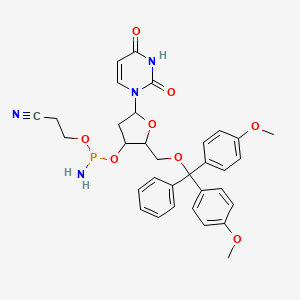
Platinum(IV) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(IV) sulfide, also known as platinum disulfide, is an inorganic compound with the chemical formula PtS₂. It is a black, semiconducting solid that is insoluble in all solvents. The compound adopts the cadmium iodide structure, composed of sheets of octahedral platinum and pyramidal sulfide centers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Platinum disulfide can be synthesized through chemical vapor transport using phosphorus as the transport agent. This method involves the reaction of platinum with sulfur at high temperatures to form the desired compound .
Industrial Production Methods
For large-scale synthesis, a thermally assisted conversion method is often used. This involves increasing the vapor pressure of sulfur in a chemical vapor deposition furnace to facilitate the formation of platinum disulfide thin films. This method allows for scalable and controllable production .
Análisis De Reacciones Químicas
Types of Reactions
Platinum disulfide undergoes various chemical reactions, including:
Oxidation: Platinum disulfide can be oxidized to form platinum oxides.
Reduction: It can be reduced to form elemental platinum and sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are typically used.
Substitution: Reactions with other chalcogenides like selenium or tellurium under controlled conditions.
Major Products Formed
Oxidation: Platinum oxides.
Reduction: Elemental platinum and sulfur.
Substitution: Platinum selenide or platinum telluride.
Aplicaciones Científicas De Investigación
Platinum disulfide has a wide range of applications in scientific research, including:
Nanoelectronics: Due to its high carrier mobility and wide band gap tunability, platinum disulfide is used in the development of nanoelectronic devices.
Optoelectronics: Its strong excitonic effects and ambient stability make it suitable for optoelectronic applications.
Spintronics: The symmetrical metallic and magnetic edge states of platinum disulfide are exploited in spintronic devices.
Mecanismo De Acción
The mechanism by which platinum disulfide exerts its effects is primarily through its semiconducting properties. The compound’s high carrier mobility and narrow band gap allow it to efficiently conduct electricity and interact with various molecular targets. In gas sensing applications, platinum disulfide’s surface interacts with gas molecules, leading to changes in electrical conductivity that can be measured .
Comparación Con Compuestos Similares
Similar Compounds
Platinum(2+);sulfide (PtS): A related compound with a different oxidation state of platinum.
Platinum(4+);selenide (PtSe₂): Similar in structure but with selenium instead of sulfur.
Platinum(4+);telluride (PtTe₂): Another related compound with tellurium replacing sulfur.
Uniqueness
Platinum disulfide is unique due to its combination of high carrier mobility, wide band gap tunability, and strong excitonic effects. These properties make it particularly suitable for applications in nanoelectronics, optoelectronics, and gas sensing, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
platinum(4+);disulfide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt.2S/q+4;2*-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBXDISNPADCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PtS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8136722.png)



![Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B8136741.png)






![[(2R)-3,4-diacetyl-5-formyl-2,3,4,5-tetrahydroxy-6-oxoheptyl] acetate;[(4R,6R,7R)-4,5-diacetyl-5,6,7,8-tetrahydroxy-2,3-dioxooctan-4-yl] acetate](/img/structure/B8136811.png)


